molecular formula C17H14ClF3 B14322309 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 112298-36-9

7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14322309
CAS No.: 112298-36-9
M. Wt: 310.7 g/mol
InChI Key: FPZYOUHBSGXFJO-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a chlorine atom, a phenyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.

    Addition of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

    Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can influence its bioavailability and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-phenyl-1,2,3,4-tetrahydronaphthalene: Lacks the trifluoromethyl group.

    1-Phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the chlorine atom.

    7-Chloro-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the phenyl group.

Uniqueness

The presence of both the chlorine atom and the trifluoromethyl group in 7-Chloro-1-phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts unique chemical properties, such as increased stability and reactivity, compared to its similar compounds. These features make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

112298-36-9

Molecular Formula

C17H14ClF3

Molecular Weight

310.7 g/mol

IUPAC Name

6-chloro-4-phenyl-4-(trifluoromethyl)-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C17H14ClF3/c18-14-9-8-12-5-4-10-16(15(12)11-14,17(19,20)21)13-6-2-1-3-7-13/h1-3,6-9,11H,4-5,10H2

InChI Key

FPZYOUHBSGXFJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)C(C1)(C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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